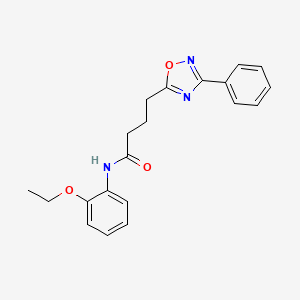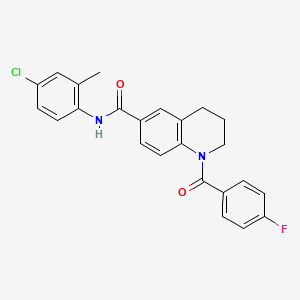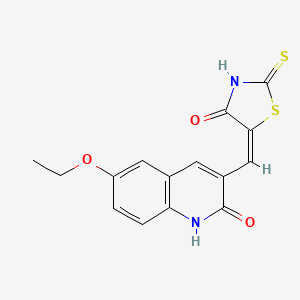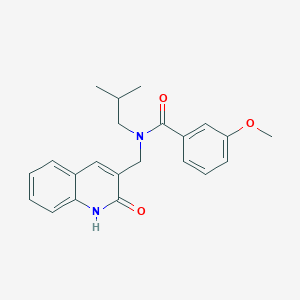
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). It was first discovered in 2009 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation is essential for the activation of the cullin-RING ligase (CRL) family of E3 ubiquitin ligases, which play a critical role in regulating cell cycle progression and DNA damage response. Inhibition of NAE by 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents in preclinical studies. In addition, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the advantages of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide is its specificity for NAE, which minimizes off-target effects. However, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to have limited efficacy as a single agent in clinical trials, and its use in combination with other chemotherapeutic agents may be associated with increased toxicity. In addition, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has a short half-life, which may limit its clinical utility.
将来の方向性
For 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers that can predict response to 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide treatment, and the exploration of combination therapies that can enhance the efficacy of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide in cancer treatment. In addition, the role of NAE and NEDD8 conjugation in other biological processes, such as inflammation and neurodegeneration, warrants further investigation.
合成法
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide involves a multi-step process that begins with the reaction of 3-nitro-4-(isopropylsulfamoyl)aniline with 2-methoxyethylamine to form 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide. This intermediate is then treated with a reducing agent to produce 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide.
科学的研究の応用
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis in cancer cells. 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, in preclinical studies.
特性
IUPAC Name |
N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)17-22(19,20)14-7-4-13(5-8-14)6-9-15(18)16-10-11-21-3/h4-5,7-8,12,17H,6,9-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYBZDMLPWNXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)





![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)
